molecular formula C28H34N2O6S3 B11030049 2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide

2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11030049
M. Wt: 590.8 g/mol
InChI Key: CMDKFFFYUYCDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its intricate structure, which includes multiple sulfonyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the reaction of mesitylene sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The intermediate products are then further reacted with pyrrolidine and other reagents to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens, nitrating agents, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
  • N-(tert-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
  • 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide

Uniqueness

N-(MESITYLSULFONYL)-2,4,6-TRIMETHYL-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of sulfonyl groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C28H34N2O6S3

Molecular Weight

590.8 g/mol

IUPAC Name

2,4,6-trimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-N-(2,4,6-trimethylphenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C28H34N2O6S3/c1-19-15-21(3)27(22(4)16-19)38(33,34)30(39(35,36)28-23(5)17-20(2)18-24(28)6)25-9-11-26(12-10-25)37(31,32)29-13-7-8-14-29/h9-12,15-18H,7-8,13-14H2,1-6H3

InChI Key

CMDKFFFYUYCDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.